4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antiviral, antimicrobial, and anticancer properties . The structure of this compound features a pyrimidine ring, which is a common scaffold in many biologically active molecules.
Mechanism of Action
Target of Action
The primary target of the compound 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is the HIV-1 integrase . This enzyme plays a crucial role in the replication cycle of the Human Immunodeficiency Virus-1 (HIV-1), a member of the retroviridae family and the primary causative agent of Acquired Immunodeficiency Syndrome (AIDS) .
Mode of Action
This compound interacts with HIV-1 integrase, inhibiting its function . HIV-1 integrase is responsible for the incorporation of viral DNA into human chromosomal DNA by catalyzing two independent reactions, 3′-processing (3′-P) and strand transfer (ST) . By inhibiting these reactions, the compound prevents the integration of the viral DNA into the host’s genome, thus interrupting the replication cycle of the virus .
Biochemical Pathways
The inhibition of HIV-1 integrase by this compound affects the biochemical pathway of HIV replication . The interruption of the viral DNA integration into the host genome prevents the production of new virus particles . This disruption of the viral replication cycle could potentially lead to a decrease in viral load and slow down the progression of the disease .
Result of Action
The result of the action of this compound is the significant inhibition of HIV-1 integrase . This inhibition disrupts the replication cycle of the virus, potentially leading to a decrease in viral load . It’s important to note that none of the derivatives of this compound were active against hiv-1 and hiv-2 below their cytotoxic concentration .
Biochemical Analysis
Biochemical Properties
4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of HIV-1 integrase . HIV-1 integrase is an enzyme responsible for the incorporation of viral DNA into the host’s chromosomal DNA, a critical step in the HIV replication cycle. The compound interacts with the integrase enzyme, inhibiting its strand transfer activity, which is essential for viral replication . This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied . In HIV-infected cells, the compound inhibits viral replication by preventing the integration of viral DNA into the host genome . This inhibition leads to a decrease in viral load and an improvement in immune function. Additionally, the compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, further contributing to its antiviral activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of enzyme inhibition and binding interactions with biomolecules . The compound binds to the active site of HIV-1 integrase, inhibiting its catalytic activity and preventing the integration of viral DNA into the host genome . This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within the enzyme’s active site . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied in various laboratory settings . The compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its antiviral activity over extended periods, with no significant loss of efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At lower doses, the compound effectively inhibits HIV-1 replication without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an HIV-1 integrase inhibitor . The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation and elimination from the body . Additionally, the compound may interact with other metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, the compound is distributed to various subcellular compartments, including the nucleus, where it exerts its antiviral effects . The compound’s localization and accumulation within specific tissues may also influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the nucleus, where it interacts with HIV-1 integrase and inhibits viral DNA integration . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . Additionally, the compound may undergo further modifications that enhance its stability and activity within the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves a multi-component reaction. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and thiourea . The reaction is usually carried out in the presence of a catalyst such as Lewis acids (e.g., InCl₃) or Bronsted acids (e.g., H₂SO₄) under reflux conditions .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using microwave-assisted methods or employing solid-phase synthesis techniques. These methods offer advantages such as reduced reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its antimicrobial and anticancer properties are being explored for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, which can significantly alter their biological activities.
Dihydropyrimidine derivatives: These compounds are structurally related but lack the thioxo group, which can affect their chemical reactivity and biological properties.
Uniqueness
4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile stands out due to its potent inhibitory activity against HIV integrase and its broad spectrum of biological activities. Its unique combination of functional groups allows for diverse chemical modifications, making it a versatile scaffold for drug development .
Properties
IUPAC Name |
4-oxo-6-phenyl-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c12-6-8-9(7-4-2-1-3-5-7)13-11(16)14-10(8)15/h1-5H,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXNEFZOFSGSIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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